molecular formula C14H12ClNO2 B6386909 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid CAS No. 1261991-76-7

2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386909
CAS No.: 1261991-76-7
M. Wt: 261.70 g/mol
InChI Key: FKJKZNPUADATEZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group at the second position, an ethylphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-ethylbenzene.

    Coupling Reaction: A coupling reaction is performed to introduce the 4-ethylphenyl group onto the pyridine ring.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the fourth position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxaldehyde or this compound.

    Reduction: Formation of 2-Hydroxy-5-(4-ethylphenyl)pyridine-4-carboxylic acid.

    Substitution: Formation of 2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid.

Scientific Research Applications

2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    2-Chloro-5-phenylpyridine-4-carboxylic acid: Lacks the ethyl group, which may affect its lipophilicity and biological activity.

    2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its reactivity and interactions.

    2-Chloro-5-(4-isopropylphenyl)pyridine-4-carboxylic acid: The isopropyl group can introduce steric hindrance, affecting the compound’s binding to molecular targets.

Uniqueness: 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-2-9-3-5-10(6-4-9)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJKZNPUADATEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687069
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-76-7
Record name 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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